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molecular formula C22H24F3N3O4 B1680821 SB-267268 CAS No. 205678-26-8

SB-267268

Cat. No. B1680821
M. Wt: 451.4 g/mol
InChI Key: PVDGZHKJXXVONO-INIZCTEOSA-N
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Patent
US06825188B2

Procedure details

1.0 N LiOH (0.44 mL, 0.44 mmole) was added to a solution of methyl (±)-8-[3-(2-pyridylamino)-1-propyloxy]-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-acetate (159.5 mg, 0.34 mmole) in THF (1.7 mL) and H2O (1.3 mL) at RT. The yellow, cloudy reaction became homogeneous within 10 min. After 24 hr, the reaction was concentrated to dryness and the yellow residue was dissolved in H2O (4 mL). The solution was filtered, then was carefully neutralized (pH≈7) with 1.0 N HCl. The precipitate was collected, washed with plenty of H2O, and dried in high vacuum at 40-45° C. to afford the title compound (130.0 mg, 83%) as an off-white solid: HPLC (PRP-1®, 25% CH3CN/H2O containing 0.1% TFA) k′=3.1; 1H NMR (400 MHz, DMSO-d6) δ 7.91-8.00 (m, 1 H), 7.28-7.40 (m, 1 H), 7.02 (d, J=9.2 Hz, 1 H), 6.76-6.87 (m, 2 H), 6.51-6.02 (m, 1 H), 6.39-6.50 (m, 2 H), 5.30 (d, J=16.6 Hz, 1 H), 4.10-4.30 (m, 3 H), 4.02(t, J=6.3 Hz, 1 H), 3.70-3.82 (m, 1 H), 3.20-3.45 (m, 2 H, partially obscured by residual solvent signal), 2.99 (dd, 1 H), 2.59-2.74 (m, 2 H), 2.39 (dd, J=16.9, 4.8 Hz, 1 H), 1.90-2.03 (m, 2 H); MS (ES) m/e 452 (M+H)+. Anal. Calcd for C22H24F3N3O4.0.5 H2O: C, 57.39; H. 5.47; N, 9.13. Found: C, 57.39; H, 5.18; N, 9.00.
Name
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
methyl (±)-8-[3-(2-pyridylamino)-1-propyloxy]-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-acetate
Quantity
159.5 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
83%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:35]=[CH:34][C:17]2[CH2:18][CH:19]([CH2:29][C:30]([O:32]C)=[O:31])[C:20](=[O:28])[N:21]([CH2:23][C:24]([F:27])([F:26])[F:25])[CH2:22][C:16]=2[CH:15]=1>C1COCC1.O>[O:28]=[C:20]1[CH:19]([CH2:29][C:30]([OH:32])=[O:31])[CH2:18][C:17]2[CH:34]=[CH:35][C:14]([O:13][CH2:12][CH2:11][CH2:10][NH:9][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=3)=[CH:15][C:16]=2[CH2:22][N:21]1[CH2:23][C:24]([F:27])([F:25])[F:26] |f:0.1|

Inputs

Step One
Name
Quantity
0.44 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
methyl (±)-8-[3-(2-pyridylamino)-1-propyloxy]-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-acetate
Quantity
159.5 mg
Type
reactant
Smiles
N1=C(C=CC=C1)NCCCOC1=CC2=C(CC(C(N(C2)CC(F)(F)F)=O)CC(=O)OC)C=C1
Name
Quantity
1.7 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow, cloudy reaction
WAIT
Type
WAIT
Details
After 24 hr
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the yellow residue was dissolved in H2O (4 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with plenty of H2O
CUSTOM
Type
CUSTOM
Details
dried in high vacuum at 40-45° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
title compound
Type
product
Smiles
O=C1N(CC2=C(CC1CC(=O)O)C=CC(=C2)OCCCNC2=NC=CC=C2)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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